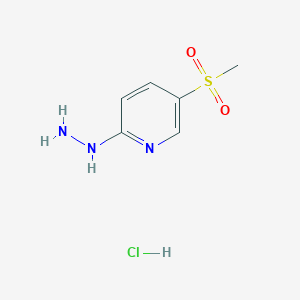
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl. It consists of a pyridine ring substituted with a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridines. These products are often of interest due to their potential biological activity and applications in various fields .
科学研究应用
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antiulcer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is highly reactive and can form covalent bonds with various biomolecules, leading to the modulation of biological processes. This compound may inhibit enzymes, alter signal transduction pathways, or interact with nucleic acids, depending on the specific application .
相似化合物的比较
Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the methanesulfonyl group.
5-Methanesulfonyl-2-pyridylhydrazine: Similar structure but with different substitution patterns on the pyridine ring.
2-Hydrazino-3-(methanesulfonyl)pyridine: Similar structure but with the methanesulfonyl group at the 3-position instead of the 5-position.
Uniqueness
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is unique due to the presence of both the hydrazino and methanesulfonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C6H10ClN3O2S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC 名称 |
(5-methylsulfonylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H |
InChI 键 |
YQROIWIBMFDIAA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NN.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

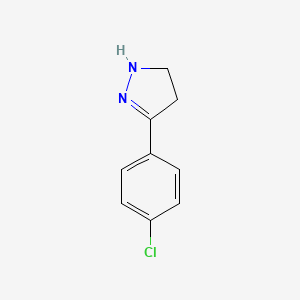
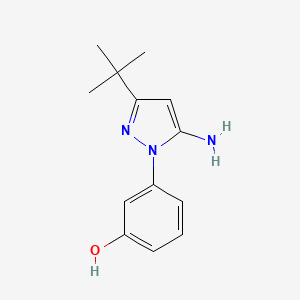

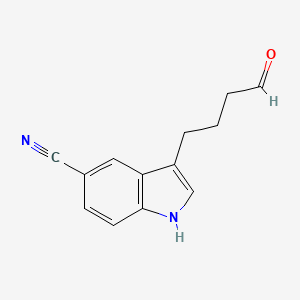
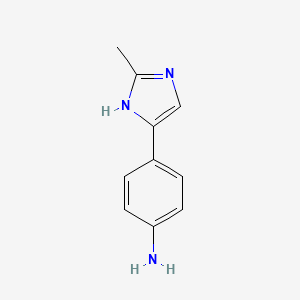
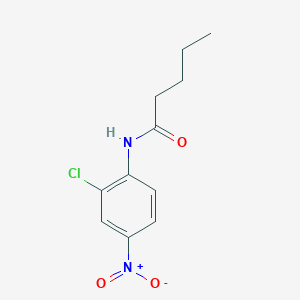
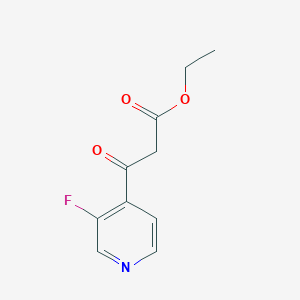
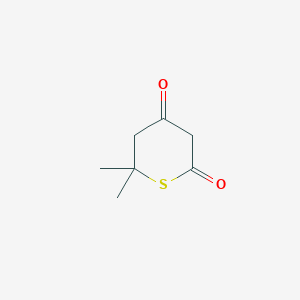
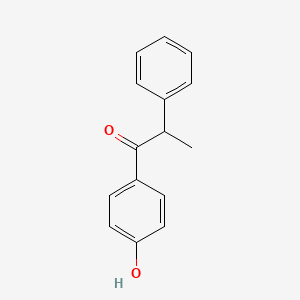
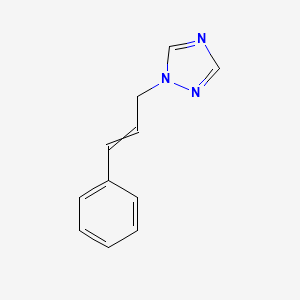
![4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid](/img/structure/B8634060.png)
![2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde](/img/structure/B8634064.png)

![{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}acetyl chloride](/img/structure/B8634075.png)
